molecular formula C19H24N2OS B1149852 (+/-)-Methotrimeprazine (D6)

(+/-)-Methotrimeprazine (D6)

Cat. No.: B1149852
M. Wt: 334.5 g/mol
InChI Key: VRQVVMDWGGWHTJ-XERRXZQWSA-N
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Description

dl-Methotrimeprazine D6: is a deuterium-labeled version of Methotrimeprazine, a phenothiazine derivative. It is known for its antagonistic properties towards D3 dopamine and Histamine H1 receptors . This compound is primarily used in scientific research due to its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dl-Methotrimeprazine D6 involves the incorporation of deuterium atoms into the Methotrimeprazine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route can vary, but it generally involves the use of deuterated reagents and solvents under controlled conditions .

Industrial Production Methods: Industrial production of dl-Methotrimeprazine D6 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain high standards of quality and safety .

Chemical Reactions Analysis

Types of Reactions: dl-Methotrimeprazine D6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

dl-Methotrimeprazine D6 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dl-Methotrimeprazine D6 involves its antagonistic effects on D3 dopamine and Histamine H1 receptors. By binding to these receptors, it inhibits their activity, which can lead to various physiological effects. This compound also interacts with other receptors, including serotonin and adrenergic receptors, contributing to its broad pharmacological profile .

Comparison with Similar Compounds

Uniqueness: dl-Methotrimeprazine D6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can enhance the stability of the compound and provide valuable insights into metabolic pathways and receptor interactions .

Properties

IUPAC Name

3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQVVMDWGGWHTJ-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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